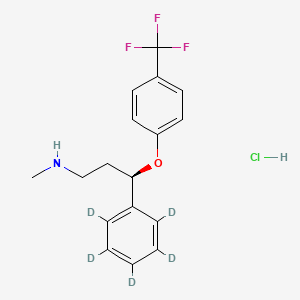

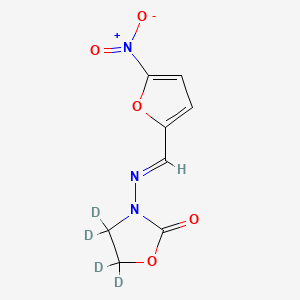

(R)-Fluoxetine-d5 Hydrochloride

Vue d'ensemble

Description

(R)-Fluoxetine-d5 Hydrochloride, also known as desmethyl fluoxetine, is a synthetic compound commonly used in laboratory research. It is a chiral compound, meaning that it has two enantiomers, or mirror images, that are not superimposable. This compound is the deuterated form of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety. It is used in laboratory research to study the effects of SSRIs on the body.

Applications De Recherche Scientifique

1. Development and Discovery

The early 1970s marked the beginning of understanding the role of serotonin (5-HT) in depression and the development of agents that inhibit the uptake of 5-HT from the synaptic cleft. This research led to the discovery of fluoxetine hydrochloride, a selective serotonin-reuptake inhibitor widely acknowledged as a breakthrough drug for depression (Wong, Perry, & Bymaster, 2005).

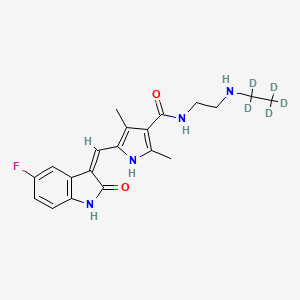

2. Enantioselective Synthesis

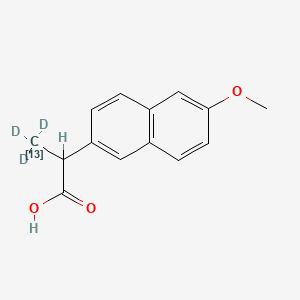

The enantioselective synthesis of (R)-fluoxetine hydrochloride has been described, highlighting its significance as a potent serotonin-uptake inhibitor. The synthesis process involves an asymmetric carbonyl-ene reaction and additional steps to produce (R)-fluoxetine hydrochloride with high enantiomeric excess and overall yield (Miles, Fialcowitz, & Halstead, 2001).

3. Neurotransmitter Interaction

Fluoxetine hydrochloride is not only a selective serotonin reuptake inhibitor but also exhibits positive modulation of GABAA receptors. This unique interaction contributes to its anticonvulsant activity, differentiating it from other antidepressants with proconvulsant effects (Robinson, Drafts, & Fisher, 2003).

4. Metabolomics in Clinical Studies

Metabolomics studies on fluoxetine hydrochloride have revealed its antidepressant effect through the detection of specific biomarkers and related metabolic characteristics in depression treatment. The study also provides objective bases for the diagnosis of depression and the clinical use of fluoxetine hydrochloride (Shen et al., 2020).

5. Novel Formulations

Innovative approaches in drug formulation, like developing fluoxetine-loaded polyvinylpyrrolidone-based fibers through uniaxial electrospinning, demonstrate the potential for more patient-friendly antidepressant drug formulations. These formulations provide new methods for drug delivery with enhanced patient compliance (Rédai et al., 2021).

6. Chiral Analysis in Biological Samples

The chiral high-performance liquid chromatographic analysis of fluoxetine and its metabolites in biological samples like human serum, urine, and vitreous humor emphasizes the importance of understanding the pharmacokinetic properties of individual enantiomers. Such analysis is crucial for therapeutic drug monitoring and investigating chiral pharmacology (Higashi, Gao, & Fujii, 2010).

Propriétés

IUPAC Name |

(3R)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m1./s1/i2D,3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-WUFKBSLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724503 | |

| Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217764-54-9 | |

| Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)